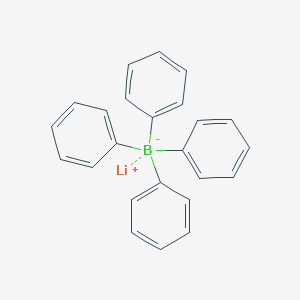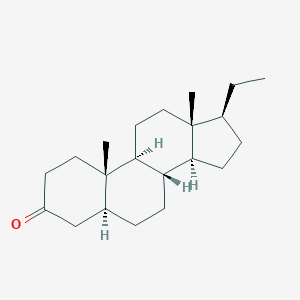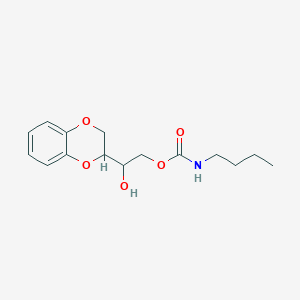
Chlorotriisobutylsilane
説明
Chlorotriisobutylsilane, also known as Triisobutylchlorosilane or Triisobutylsilyl chloride, is a chemical compound with the linear formula [(CH3)2CHCH2]3SiCl . It has a molecular weight of 234.88 .
Molecular Structure Analysis
The molecular structure of Chlorotriisobutylsilane is represented by the formula [(CH3)2CHCH2]3SiCl . This indicates that it consists of a silicon atom bonded to three isobutyl groups and a chlorine atom .
Physical And Chemical Properties Analysis
Chlorotriisobutylsilane is a combustible liquid . It has a refractive index of n20/D 1.448 (lit.) and a density of 0.875 g/mL at 25 °C (lit.) .
科学的研究の応用
Synthesis of Silicon (IV) Phthalocyanines
Triisobutylchlorosilane is utilized as an intermediate in the synthesis of Silicon (IV) phthalocyanines . These compounds are significant due to their role as photosensitizers in the photodynamic inactivation of bacteria. This application is crucial in the field of microbiology and medical research , where controlling bacterial infections is of paramount importance.
Production of Poly (4-alkylthiazole) Polymers
The compound is instrumental in producing poly (4-alkylthiazole) polymers . These polymers exhibit unique optical and electronic properties , making them suitable for advanced materials science applications, including organic electronics and photonics .
Development of Bis (trialkylsilyl oxide) Based Silicon Phthalocyanines
In the realm of organic photovoltaics , Triisobutylchlorosilane is used to create bis (trialkylsilyl oxide) based silicon phthalocyanines . These are applied as ternary additives to enhance the efficiency and stability of organic solar cells.
Collagen-based Biomaterials in Tissue Repair
Although not directly mentioned in conjunction with Triisobutylchlorosilane, the synthesis of collagen-based biomaterials for tissue repair and restoration is a significant area of research . Triisobutylchlorosilane could potentially be involved in the synthesis or modification of such biomaterials, given its role in producing bioactive materials.
Advanced Tissue Engineering
Triisobutylchlorosilane may contribute to the field of tissue engineering by being part of the synthesis process of bioactive materials that support tissue regeneration . Its role in creating materials that can mimic the natural extracellular matrix could be pivotal in developing new methods for tissue repair.
Optoelectronic Applications
The unique electronic properties of materials synthesized using Triisobutylchlorosilane could be exploited in optoelectronic devices . This includes applications in LEDs , laser diodes , and photodetectors , where control over electronic properties is essential.
Photodynamic Therapy
The photosensitizing properties of compounds derived from Triisobutylchlorosilane make them suitable for photodynamic therapy . This therapy is a non-invasive treatment method for certain types of cancers and relies on light-activated compounds to destroy cancer cells.
Chemical Synthesis and Material Science
Lastly, Triisobutylchlorosilane serves as a versatile reagent in chemical synthesis and material science . It can be used to introduce triisobutylsilyl protective groups in various organic synthesis pathways or to modify surface properties of materials for specific applications.
Safety And Hazards
特性
IUPAC Name |
chloro-tris(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZCTBZJKZFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325737 | |
| Record name | Triisobutylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisobutylchlorosilane | |
CAS RN |
13154-25-1 | |
| Record name | Chlorotris(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 516680 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13154-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisobutylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)




![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)






![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
